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Compound of Interest

Compound Name: 3-Methyloctanal

Cat. No.: B3050425

Disclaimer: The following information pertains to the use of 2-Methyloctanal and 6-
Methyloctanal as flavor ingredients in food. It is important to note that 3-Methyloctanal is not
recognized as a flavor ingredient by major international regulatory bodies and is therefore not
approved for use in food. The information provided is intended for researchers, scientists, and
drug development professionals. All applications of flavor ingredients must comply with the
regulations of the respective country.

Introduction

Methyloctanal isomers, specifically 2-Methyloctanal and 6-Methyloctanal, are aliphatic
aldehydes valued in the flavor industry for their unique sensory characteristics. These
compounds are synthesized and are also found as volatile components in some natural
products. Their distinct flavor profiles allow for their application in a variety of food and
beverage products to impart specific aromatic notes.

2-Methyloctanal is recognized for its floral and rosy notes, making it suitable for applications
where a delicate, sweet, and slightly waxy character is desired.

6-Methyloctanal offers a powerful green, citrusy, and slightly fatty or waxy aroma, lending itself
to fruit flavors and savory applications that benefit from a fresh, zesty character.

Regulatory Status and Safety

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b3050425?utm_src=pdf-interest
https://www.benchchem.com/product/b3050425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Both 2-Methyloctanal and 6-Methyloctanal have been evaluated for safety by the Flavor and
Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food
Additives (JECFA).

JECFA JECFA

Compound FEMA Number  GRAS Status .
Number Evaluation

No safety
concern at
current levels of

2-Methyloctanal 2727[1][2] GRAS 270[1] intake when
used as a

flavouring agent.

[1]

No safety
concern at
current levels of

6-Methyloctanal 4433[3] GRAS 2175[3][4] intake when
used as a

flavouring agent.

[3]4]

Table 1: Regulatory and Safety Information for Methyloctanal Isomers.

Physicochemical and Organoleptic Properties

The distinct sensory profiles of 2-Methyloctanal and 6-Methyloctanal are a direct result of their
chemical structures.
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Property 2-Methyloctanal 6-Methyloctanal
Molecular Formula CoH180 CoH180

Molecular Weight 142.24 g/mol 142.24 g/mol [3]
Appearance Colorless liquid Clear colorless liquid[3]

Odor/Flavor Profile

Floral, rose, lily, muguet[2]

Green, fatty, juicy, orange[5]

Solubility

Soluble in alcohol

Slightly soluble in water,

soluble in ethanol[3]

Boiling Point

82-83 °C @ 20 mmHg

182-184 °C @ 760 mmHg[5]

Refractive Index

1423 @ 14 °C

1.422-1.427 @ 20°C[3]

Specific Gravity

0.822-0.830 @ 20 °C

0.810-0.813([3]

Table 2: Physicochemical and Organoleptic Properties.

Applications and Recommended Usage Levels

The application of these methyloctanal isomers is diverse, ranging from beverages and baked

goods to savory products. The following table summarizes typical usage levels in various food

categories. These levels are provided as a guide and should be optimized based on the

specific food matrix and desired flavor profile.
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Food Category 2-Methyloctanal (ppm) 6-Methyloctanal (ppm)
Beverages (Non-alcoholic) 1.0-5.0 2.0-10.0
Alcoholic Beverages 2.0-10.0 4.0-20.0
Baked Goods 5.0 -20.0 5.0-25.0
Confectionery & Frostings 5.0-25.0 4.0-20.0
Frozen Dairy 2.0-10.0

Gelatins & Puddings 2.0-10.0

Hard Candy 5.0-20.0

Chewing Gum

Meat Products 1.0-5.0 1.0-5.0
Soups & Sauces 1.0-50 2.0-10.0
Snack Foods 2.0-10.0 5.0-25.0

Table 3: Recommended Usage Levels of Methyloctanal Isomers in Food. (Data derived from
industry publications and safety assessments).

Experimental Protocols
Sensory Evaluation: Triangle Test for Difference Testing

This protocol is designed to determine if a sensory difference exists between two samples, for
instance, a standard product and one containing a methyloctanal isomer.

Objective: To determine if a perceptible sensory difference exists between a control sample and
a sample containing a methyloctanal isomer.

Materials:

o Control food/beverage sample.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Experimental food/beverage sample with the added methyloctanal isomer at a specific
concentration.

« |dentical, opaque, and odor-free sample cups, coded with random three-digit numbers.

o Water and unsalted crackers for palate cleansing.

e Sensory evaluation booths with controlled lighting and ventilation.

o Apanel of at least 20-30 trained or consumer panelists.

Procedure:

o Sample Preparation: Prepare the control and experimental samples. Ensure they are at the
same temperature and presented in identical volumes.

e Triangle Setup: For each panelist, present three coded samples: two are identical (either
both control or both experimental) and one is different. The order of presentation should be
randomized for each panelist.

» Panelist Instructions: Instruct panelists to taste each sample from left to right. They should
cleanse their palate with water and a cracker between samples. Their task is to identify the
sample that is different from the other two.

o Data Collection: Record the number of correct identifications.

» Data Analysis: Analyze the results using a statistical table for triangle tests to determine if the
number of correct answers is statistically significant (p < 0.05).
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Preparation Testing Analysis
Prepare Control & Code Samples with Present Triangle Set Instruct Panelist to E— Statistical Analysis SS;S:;:;‘:S
Experimental Samples Random Numbers (2 Alike, 1 Different) Identify Odd Sample  gu P (p <0.05) . :
Percep Perceptible
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Sample Preparation

Food Sample

Volatile Extraction
(e.g., SPME)

GC-MS/O Analysis

GC Injection

Chromatographic Separation

Effluent Split

Detection

Mass Spectrometry (MS) Olfactometry Port (Human Nose)

Data Analysis

Mass Spectra & Retention Time Odor Description & Intensity

Correlate MS and Olfactory Data

Identify Odor-Active Compounds
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Stimulus

Methyloctanal Isomer

Receptor Level

Olfactory Receptor (OR)

G-protein Activation

Adenylyl Cyclase Activation

cAMP Production

Cellular Response

Ton Channel Opening

Y

Neuron Depolarization

\4

Action Potential Firing

Brain Prpcessing

Signal to Olfactory Bulb

Processing in Olfactory Cortex

Flavor Perception
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Metabolism Further Metabolism & Excretion

Intake Aldehyde Dehydrogenase (ALDH) Methyloctanoic Acid Conjugation / Beta-oxidation |—>| Excretion

Reduction/Oxidation

2- or 6-Methyloctanal Oxidation

Alcohol Dehydrogenase (ADH)
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Core Reaction

Starting Aldehydes/Ketones

Aldol Condensation

a,B-Unsaturated Aldehyde

Modification

Selective Hydrogenation

Saturated Aldehyde

Purification

Fractional Distillation

l

Pure Methyloctanal Isomer

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b3050425?utm_src=pdf-body-img
https://www.benchchem.com/product/b3050425?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

e 1. JECFA Evaluations-2-METHYLOCTANAL- [inchem.org]

» 2. femaflavor.org [femaflavor.org]

e 3. 6-Methyloctanal | C9H180 | CID 14297102 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 4. WHO | JECFA [apps.who.int]

» 5. 6-methyl octanal, 30689-75-9 [thegoodscentscompany.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Methyloctanal
Isomers as Flavor Ingredients]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3050425#use-of-3-methyloctanal-as-a-flavor-
ingredient-in-food]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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